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Abstract: Oxidative stress, resulting from an imbalance between reactive oxygen species

(ROS) production and the body's antioxidant defense mechanisms, is implicated in the

pathogenesis of numerous chronic diseases. Natural compounds, particularly flavonoids

derived from medicinal plants like licorice (Glycyrrhiza species), have garnered significant

attention for their potent antioxidant properties. This technical guide provides an in-depth

overview of the in vitro antioxidant effects of flavonoids isolated from licorice. While specific

data on Licoricone is limited, this document synthesizes available research on other well-

studied licorice flavonoids such as Dehydroglyasperin C (DGC), Licochalcone A, and

Liquiritigenin, which serve as representative examples of the antioxidant potential within this

class of compounds. We detail the outcomes of key chemical and cellular assays, present

quantitative data in structured tables, describe the underlying molecular mechanisms, primarily

the activation of the Nrf2 signaling pathway, and provide comprehensive experimental protocols

for researchers.

Direct Radical Scavenging and Reducing Power
The antioxidant capacity of licorice flavonoids is often first evaluated through direct chemical

assays that measure their ability to scavenge stable free radicals and reduce oxidant species.

The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging

assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical cation

decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
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These assays demonstrate that licorice flavonoids possess significant, dose-dependent

antioxidant activity.[1] The scavenging potential is largely attributed to the phenolic hydroxyl

groups within their molecular structure.[1] Among several tested flavonoids, Dehydroglyasperin

C (DGC) has shown particularly potent activity.[1]

Data Presentation: Radical Scavenging and Reducing
Power
The antioxidant activities of various licorice-derived compounds have been quantified to

determine their efficacy. The half-maximal inhibitory concentration (IC50) is a key metric,

representing the concentration of an antioxidant required to scavenge 50% of the free radicals

in the assay. A lower IC50 value indicates stronger antioxidant activity.

Table 1: Radical Scavenging Activity of Licorice Flavonoids
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Compound Assay IC50 Value Source

Dehydroglyasperin
C (DGC)

DPPH 0.205 ± 0.005 mM [1]

Dehydroglyasperin D

(DGD)
DPPH 0.309 ± 0.002 mM [1]

Isoangustone A (IsoA) DPPH 0.418 ± 0.015 mM [1]

Dehydroglyasperin C

(DGC)
ABTS 0.465 ± 0.081 mM [1]

Dehydroglyasperin D

(DGD)
ABTS 0.635 ± 0.035 mM [1]

Isoangustone A (IsoA) ABTS 0.655 ± 0.042 mM [1]

G. glabra Leaf Extract

A
DPPH 18.05 µg/mL [2]

G. glabra Leaf Extract

B
DPPH 13.49 µg/mL [2]

G. glabra Leaf Extract

A
ABTS 6.76 µg/mL [2]

G. glabra Leaf Extract

B
ABTS 5.88 µg/mL [2]

Licoflavanone DPPH > 200 µM [2]

| Licoflavanone | ABTS | 12.5 µM |[2] |

Note: Extract A was derived from fresh leaves via maceration with methanol; Extract B from

fresh leaves via ultrasound-assisted extraction with ethanol.[2]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Licorice Flavonoids
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Compound Concentration FRAP Value (µM) Source

Dehydroglyasperin
C (DGC)

1 mM 1,169 ± 43 [1]

Dehydroglyasperin D

(DGD)
1 mM 1,135 ± 16 [1]

| Isoangustone A (IsoA) | 1 mM | 337 ± 46 |[1] |

Cellular Antioxidant Effects
Beyond direct chemical reactivity, it is crucial to assess the antioxidant effects of licorice

flavonoids in a biological context. In vitro cellular assays measure the ability of these

compounds to mitigate oxidative stress within cells, primarily by inhibiting the generation of

intracellular ROS and enhancing the activity of endogenous antioxidant enzymes.

Inhibition of Intracellular ROS
Licorice flavonoids have been shown to effectively suppress the production of ROS in various

cell lines, including human hepatoma HepG2 cells.[1] The oxidant-sensitive fluorescent probes

DCFH-DA (for general ROS) and DHE (for superoxide anions) are commonly used to quantify

this effect.[1] Studies demonstrate that compounds like DGC, DGD, and IsoA significantly

prevent H₂O₂-induced ROS production and suppress lipid peroxidation in tissue homogenates.

[1]

Modulation of Antioxidant Enzymes
A key mechanism of cellular defense against oxidative stress is the action of antioxidant

enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase

(GSH-Px).[3] SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide,

which is then detoxified into water by CAT and GSH-Px.[3] Licorice extracts have been shown

to enhance the activity of these critical enzymes, thereby bolstering the cell's ability to

neutralize harmful oxidants.[3][4] For instance, treatment with licorice extract can increase the

levels of SOD, CAT, and GSH-Px in tissues subjected to oxidative damage.[3][5]

Core Molecular Mechanism: Nrf2 Signaling Pathway
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The protective effects of many licorice flavonoids are mediated by the activation of the Nuclear

factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] This pathway is a master

regulator of the cellular antioxidant response.[6] Under normal conditions, Nrf2 is sequestered

in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure

to oxidative stress or Nrf2-activating compounds like liquiritigenin and licochalcone A, Keap1

undergoes a conformational change, releasing Nrf2.[7][8] Freed Nrf2 then translocates to the

nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of

various antioxidant genes. This binding initiates the transcription of a suite of protective

proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1),

and enzymes involved in glutathione synthesis, thereby enhancing the cell's overall antioxidant

capacity.[6][7][9]
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Caption: Activation of the Nrf2 signaling pathway by licorice flavonoids.

Detailed Experimental Protocols
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Accurate and reproducible assessment of antioxidant activity requires standardized protocols.

The following sections detail the methodologies for the key assays discussed in this guide.

General Experimental Workflow
The process of evaluating the in vitro antioxidant potential of a compound typically follows a

structured workflow, from initial chemical screening to more complex cellular mechanism

studies.
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Caption: General workflow for in vitro antioxidant activity assessment.
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DPPH Radical Scavenging Assay Protocol
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to

the stable DPPH radical, causing a color change from violet to yellow.

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 200 µM) in methanol. Protect

the solution from light.[1]

Sample Preparation: Dissolve the test compound (e.g., Licoricone or other flavonoid) in a

suitable solvent (e.g., DMSO or methanol) to create a stock solution.[1] Prepare a series of

dilutions from the stock.

Assay Procedure (96-well plate):

Add 50 µL of each sample dilution to the wells of a 96-well microplate.[1]

Add 200 µL of the DPPH working solution to each well.[1]

Include a negative control (solvent only) and a positive control (e.g., Trolox or ascorbic

acid).

Incubation: Shake the plate gently and incubate at 37°C for 30 minutes in the dark.[1]

Measurement: Measure the absorbance at 515 nm using a microplate reader.[1]

Calculation: Calculate the percentage of radical scavenging activity using the formula: %

Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the % inhibition against

the sample concentration to determine the IC50 value.[10]

ABTS Radical Cation Decolorization Assay Protocol
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical

cation (ABTS•+), a blue-green chromophore.

Reagent Preparation:

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium

persulfate.[2]
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Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark

at room temperature to generate the ABTS•+ radical.[2]

Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734

nm.[1]

Assay Procedure (96-well plate):

Add 10 µL of each sample dilution to the wells of a 96-well plate.[1]

Add 90 µL of the diluted ABTS•+ solution to each well.[1]

Incubation: Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes).

Measurement: Measure the absorbance at 734 nm.[2]

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the

DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay
Protocol
This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-

TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form.

Reagent Preparation (FRAP Reagent):

Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM

HCl, and 20 mM FeCl₃·H₂O.[1]

Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to create

the fresh FRAP working reagent.[1] Warm to 37°C before use.[11]

Assay Procedure (96-well plate):

Add 7 µL of the sample or standard (e.g., FeSO₄ for standard curve) to the wells.[1]

Add 30 µL of the FRAP working reagent.[1]
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Add 170 µL of distilled water.[1]

Incubation: Incubate the plate at room temperature for 10 minutes.[1]

Measurement: Measure the absorbance at 593 nm.[11]

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and

expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.[11]

Intracellular ROS (DCFH-DA) Assay Protocol
This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to

measure intracellular ROS levels.

Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

Pre-treatment: Treat the cells with various concentrations of the test compound for a

specified period (e.g., 1 hour).

Loading with DCFH-DA: Remove the treatment medium and wash the cells with phosphate-

buffered saline (PBS). Add medium containing 10 µM DCFH-DA and incubate for 30

minutes.

Induction of Oxidative Stress: Wash the cells again with PBS. Add a ROS-inducing agent

(e.g., H₂O₂) along with the test compound and incubate.

Measurement: Measure the fluorescence intensity using a microplate reader at an excitation

wavelength of ~485 nm and an emission wavelength of ~530 nm.

Calculation: Compare the fluorescence of treated cells to untreated and oxidant-only controls

to determine the percentage reduction in ROS.

Conclusion
The flavonoids derived from Glycyrrhiza species demonstrate significant and multifaceted in

vitro antioxidant activity. Their efficacy is rooted in a dual mechanism: direct chemical

scavenging of free radicals and the upregulation of endogenous cellular defense systems. The

activation of the Nrf2 signaling pathway is a critical component of this cellular protection,
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leading to the enhanced expression of a broad spectrum of antioxidant and detoxification

enzymes. While comprehensive data on Licoricone remains to be established, the extensive

research on related flavonoids like DGC, Licochalcone A, and Liquiritigenin strongly supports

the potential of this class of compounds as valuable agents in mitigating oxidative stress.

Further investigation is warranted to isolate and characterize the specific activities of

Licoricone and other less-studied flavonoids from licorice to fully harness their therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

2. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L.
(licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-
kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

3. Hepatoprotective and Antioxidant Effects of Licorice Extract against CCl4-Induced
Oxidative Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

4. aensiweb.com [aensiweb.com]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. Inhibition of LXRα-dependent steatosis and oxidative injury by liquiritigenin, a licorice
flavonoid, as mediated with Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic
implications - PMC [pmc.ncbi.nlm.nih.gov]

9. Licorice protects against ulcerative colitis via the Nrf2/PINK1-mediated mitochondrial
autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

10. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal
Content of Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]

11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b033481?utm_src=pdf-body
https://www.benchchem.com/product/b033481?utm_src=pdf-body
https://www.benchchem.com/product/b033481?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3542438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6616548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6616548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6616548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210994/
http://www.aensiweb.com/old/jasr/jasr/2012/4704-4710.pdf
https://www.researchgate.net/figure/Effect-of-licorice-extract-on-SOD-A-CAT-B-and-GPx-C-activity-and-MDA-D-level-in_fig4_320329843
https://www.researchgate.net/figure/Effects-of-Lico-A-on-Nrf2-signaling-pathway-Chondrocytes-were-pretreated-with-Lico-A-1h_fig6_318761328
https://pubmed.ncbi.nlm.nih.gov/20677908/
https://pubmed.ncbi.nlm.nih.gov/20677908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11496173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11496173/
https://pubmed.ncbi.nlm.nih.gov/36705402/
https://pubmed.ncbi.nlm.nih.gov/36705402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4753756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4753756/
https://researchonline.ljmu.ac.uk/id/eprint/2973/3/Liquorice_PCA2016_ACCEPTED%5B1%5D.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [In Vitro Antioxidant Effects of Licorice Flavonoids: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033481#in-vitro-studies-on-licoricone-s-antioxidant-
effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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